molecular formula C23H28N6O3 B2994515 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1013873-98-7

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2994515
CAS No.: 1013873-98-7
M. Wt: 436.516
InChI Key: GGEFWDPFYYVVQD-UHFFFAOYSA-N
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a complex substitution pattern. The purine core (a bicyclic structure with nitrogen atoms at positions 1, 3, 7, and 9) is modified at four key positions:

  • Position 1: A 2-methoxyethyl substituent, contributing polarity and solubility via the methoxy group.
  • Position 3: A methyl group, a common modification to modulate electronic effects.
  • Position 7: A 3-phenylpropyl chain, adding aromaticity and lipophilicity.

This compound is likely used in pharmaceutical or materials science research, given its intricate structure and lab-focused availability as noted in analogous compounds .

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-16-15-17(2)29(25-16)22-24-20-19(21(30)28(13-14-32-4)23(31)26(20)3)27(22)12-8-11-18-9-6-5-7-10-18/h5-7,9-10,15H,8,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEFWDPFYYVVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that exhibits a range of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C22H26N6O3
  • Molecular Weight : 398.48 g/mol
  • CAS Number : 1014050-51-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Achieved through the reaction of hydrazines with 1,3-diketones.
  • Alkylation Reactions : Introduction of methoxyethyl and phenylpropyl groups using alkyl halides.
  • Purine Ring Construction : Cyclization of intermediates to form the purine structure.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds can exhibit significant antitumor properties. For example:

  • A study demonstrated that pyrazole derivatives inhibit the growth of various cancer cell lines, including A549 lung cancer cells, by inducing apoptosis and cell cycle arrest .
  • The compound's structure allows for interaction with specific molecular targets involved in cancer progression, potentially leading to its use in cancer therapies.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • Research indicates that pyrazole derivatives possess antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Enzyme Inhibition

The biological activity of this compound may also be linked to its role as an enzyme inhibitor:

  • Certain studies have highlighted the potential for pyrazole derivatives to act as selective phosphodiesterase (PDE) inhibitors, which could have implications for treating cognitive impairments and other neurological conditions .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

  • Targeting Kinases : The compound may inhibit specific kinases involved in signaling pathways related to cell proliferation and survival.
  • Interference with Nucleic Acids : As a purine derivative, it can interact with nucleic acids, potentially affecting replication and transcription processes.

Case Studies and Research Findings

StudyFindings
Demonstrated significant cytotoxicity against lung cancer cells (A549) with an IC50 value indicating effective inhibition.
Showed that pyrazole derivatives can inhibit key enzymes involved in cancer metabolism.
Suggested potential use as a PDE inhibitor for cognitive disorders based on enzyme selectivity studies.

Comparison with Similar Compounds

Substituent Effects:

  • Position 8: The target compound’s 3,5-dimethylpyrazole group (vs. Diethylpyrazole in increases hydrophobicity (MW 420.5 vs. target’s ~436.5) but may hinder solubility.
  • Position 1: The target’s 2-methoxyethyl group contrasts with the 3-phenylpropyl in and isobutyl in .
  • Position 7: The 3-phenylpropyl group in the target (vs.

Molecular Weight Trends:

  • The target compound’s inferred molecular weight (~436.5) exceeds that of (314.34) and (374.4) due to its larger substituents (phenylpropyl and methoxyethyl). It is slightly higher than (420.5) due to the additional oxygen atom from the methoxy group.

Solubility and Lipophilicity:

  • Methoxy groups (target and ) improve solubility in polar solvents, whereas phenylpropyl (target and ) and isobutyl () enhance membrane permeability. The target’s structure balances these properties.

Research Findings and Implications

While the provided evidence lacks explicit biological or pharmacological data, structural comparisons suggest:

Target Compound : Likely optimized for both solubility (via methoxyethyl) and target binding (via phenylpropyl and dimethylpyrazole).

Compound : The diethylpyrazole and phenylpropyl groups make it highly lipophilic, suitable for hydrophobic environments.

Compound : The methoxyethyl group at position 7 may favor applications requiring enhanced aqueous stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. A general procedure involves refluxing intermediates (e.g., substituted pyrazoles) with purine derivatives in ethanol for 2–4 hours, followed by recrystallization from DMF/EtOH (1:1) . Key parameters include stoichiometric ratios, solvent polarity, and temperature control to minimize side reactions.

Q. How can experimental design (DoE) optimize reaction conditions for this compound?

  • Methodology : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent ratio) and central composite designs for response surface modeling. For example, a 2^k factorial design reduces the number of trials while quantifying interactions between variables. Statistical validation (ANOVA) identifies significant factors affecting yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H/13C-NMR : Assign peaks based on coupling patterns (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ via ESI-MS) and detect impurities.
  • FT-IR : Identify carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bending .

Advanced Research Questions

Q. How can computational methods improve reaction pathway prediction for derivatives of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning (ML) models trained on reaction databases. Tools like Gaussian or ORCA simulate energy barriers, while ICReDD’s reaction path search algorithms narrow experimental conditions by integrating computational and experimental data .

Q. What strategies resolve contradictions in solubility and stability data across studies?

  • Methodology :

  • Cross-validate using multiple techniques (e.g., dynamic light scattering for aggregation vs. HPLC for degradation products).
  • Conduct stress testing under controlled conditions (pH, temperature) to isolate degradation pathways.
  • Apply multivariate analysis to reconcile discrepancies caused by impurities or solvent batch variations .

Q. How to design reactors for scaling up synthesis while maintaining regioselectivity?

  • Methodology : Use microreactors or continuous flow systems to enhance heat/mass transfer. Computational fluid dynamics (CFD) simulations in COMSOL Multiphysics optimize mixing efficiency and residence time. Parameters like Reynolds number and Damköhler number ensure kinetic control over side reactions .

Q. What advanced structural elucidation techniques address crystallographic disorder in this compound?

  • Methodology : Single-crystal X-ray diffraction with high-resolution data (R factor < 0.05) resolves disorder in flexible side chains (e.g., 3-phenylpropyl group). Refinement software (SHELXL) models anisotropic displacement parameters, while Hirshfeld surface analysis quantifies intermolecular interactions .

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